2-(4-Chlorophenyl)pteridin-4(1H)-one
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Overview
Description
2-(4-Chlorophenyl)pteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family It is characterized by a pteridine ring system substituted with a 4-chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pteridin-4(1H)-one typically involves the condensation of 4-chloroaniline with a suitable pteridine precursor. One common method includes the reaction of 4-chloroaniline with 2,4,5-triaminopyrimidine under acidic conditions to form the desired pteridine derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)pteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Pteridine N-oxides.
Reduction: Dihydro or tetrahydro pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)pteridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)pteridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)pteridin-4-amine
- 6,7-bis(4-chlorophenyl)pteridin-4-amine
- 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine
Uniqueness
2-(4-Chlorophenyl)pteridin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)10-16-11-9(12(18)17-10)14-5-6-15-11/h1-6H,(H,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZJFKFNPPDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450173 |
Source
|
Record name | 2-(4-Chlorophenyl)pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-86-3 |
Source
|
Record name | 2-(4-Chlorophenyl)pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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